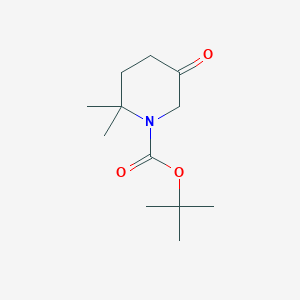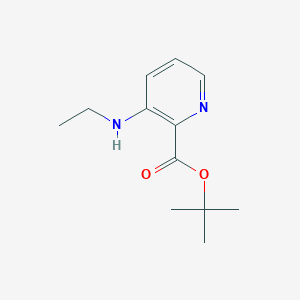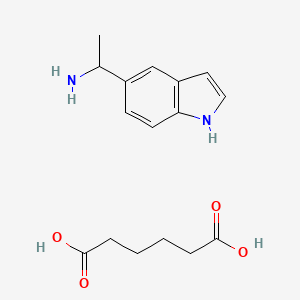![molecular formula C14H25NO3 B2437064 Tert-butyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1474018-01-3](/img/structure/B2437064.png)
Tert-butyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate, also known as TB-HOC, is a chemical compound that has shown potential in various scientific research applications.
Applications De Recherche Scientifique
Asymmetric Synthesis
The compound has been utilized in the asymmetric synthesis of tropane alkaloids, such as the synthesis of (+)-pseudococaine. This process involves ring-closing iodoamination, providing a template for further elaboration into complex alkaloid structures (Brock et al., 2012).
Molecular Structure and Synthesis
Several studies have focused on the synthesis and structural analysis of derivatives of this compound. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized as a cyclic amino acid ester, and its molecular structure was characterized using various spectroscopic techniques and X-ray diffraction analysis (Moriguchi et al., 2014).
Chemistry of 8-Azabicyclo[3.2.1]octanes
The compound's chemistry involves various reactions like mesylation, elimination, epoxidation, and ring-opening. These reactions are essential in producing diverse chemical structures with potential applications in medicinal chemistry and drug development (Baylis & Thomas, 2007).
Combinatorial Synthesis
It has been used in combinatorial synthesis methods, particularly in creating libraries of compounds like benztropine analogues. This process involves radical azidonation and Grignard reactions, contributing to the exploration of new compounds in drug discovery (Pedersen et al., 2004).
Synthesis of Constrained Proline Analogues
The compound serves as a basis for synthesizing novel proline analogues with bicyclic structures, offering potential applications in peptide chemistry and drug design (Casabona et al., 2007).
Synthesis of Piperidine Derivatives
It is a key intermediate in the synthesis of piperidine derivatives, which are important in pharmaceutical chemistry. These derivatives can be further modified to create various bioactive molecules (Moskalenko & Boev, 2014).
Mécanisme D'action
Target of Action
It is used in the preparation of isoquinolinone derivatives and pharmaceutical compounds for the prevention or treatment of poly (adp-ribose)polymerase-1 (parp-1)-associated diseases . PARP-1 is a key protein involved in a number of cellular processes, including DNA repair, genomic stability, and programmed cell death .
Mode of Action
Given its use in the synthesis of pharmaceutical compounds targeting parp-1, it can be inferred that it may interact with this protein or its associated biochemical pathways .
Result of Action
Its use in the synthesis of pharmaceutical compounds for parp-1-associated diseases suggests it may contribute to the prevention or treatment of these conditions .
Action Environment
One study indicates that the presence of oxygen in the environment can influence the reaction of similar compounds .
Propriétés
IUPAC Name |
tert-butyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-11-4-5-12(15)9-10(8-11)6-7-16/h10-12,16H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWQOIMZVQPPSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethoxybenzyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2436981.png)
![4-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2436982.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2436983.png)
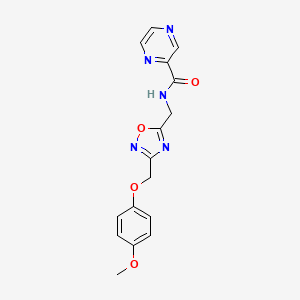

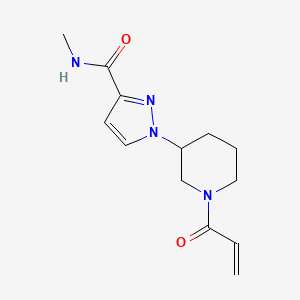
![(Z)-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-3-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B2436988.png)

![3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide](/img/structure/B2436991.png)
![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2436998.png)

